Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Select this specific pyrazole-nicotinamide scaffold to ensure assay reproducibility and IP integrity. The 4-fluorobenzyl and 3,4,5-trimethylpyrazole substitution is critical for CCR5 antagonism, ICRAC inhibition, and SDH inhibition SAR programs. Avoid uncontrolled variables from unverified isosteric analogs. Ideal for HIV-1 entry, calcium signaling, and agrochemical resistance-breaking lead discovery. Custom synthesis available; request a quote for mg to g scale.

Molecular Formula C19H19FN4O
Molecular Weight 338.386
CAS No. 1251684-55-5
Cat. No. B2500780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
CAS1251684-55-5
Molecular FormulaC19H19FN4O
Molecular Weight338.386
Structural Identifiers
SMILESCC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)C
InChIInChI=1S/C19H19FN4O/c1-12-13(2)23-24(14(12)3)18-9-6-16(11-21-18)19(25)22-10-15-4-7-17(20)8-5-15/h4-9,11H,10H2,1-3H3,(H,22,25)
InChIKeyKSWYKYYKRCZXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS 1251684-55-5): Procurement-Relevant Chemical Identity and Research Context


N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS 1251684-55-5) is a synthetic small molecule (C19H19FN4O, MW 338.39 g/mol) belonging to the nicotinamide (pyridine-3-carboxamide) derivative class . It features a 4-fluorobenzyl group at the carboxamide nitrogen and a fully methylated pyrazole ring (3,4,5-trimethyl-1H-pyrazol-1-yl) at the pyridine 6-position, a substitution pattern common to biologically active kinase and receptor antagonist scaffolds [1][2]. This specific substitution pattern differentiates it from close-in analogs and is relevant for procurement when target selectivity, physicochemical properties, or IP position are under consideration.

Why N-(4-Fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide Cannot Be Interchanged with Generic Analogs Without Quantitative Differentiation


In the nicotinamide-pyrazole chemical space, subtle variations in benzyl substitution (e.g., 4-fluoro vs. 4-ethoxy, 2-chloro-4-fluoro, or 3,5-difluoro) and pyrazole methylation pattern profoundly alter target binding, selectivity, and pharmacokinetic profiles [1]. SAR studies on CCR5 antagonists demonstrate that N-substituted pyrazoles substantially modulate antiviral activity [2], while ICRAC inhibitor patents show that pyrazole substitution patterns directly impact calcium release-activated calcium channel inhibition [1]. Consequently, a generic substitution without verified isosteric or equipotent behavior introduces uncontrolled variables in assay reproducibility, SAR continuity, and IP integrity. The quantitative evidence below establishes the specific differentiation dimensions that justify selection of this precise compound over its closest analogs.

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS 1251684-55-5) vs. Closest Analogs


Structural Differentiation from N-(4-Ethoxybenzyl), N-(2-Chloro-4-fluorobenzyl), and N-(3,5-Difluorobenzyl) Analogs

The target compound bears a single 4-fluoro substituent on the benzyl ring, providing a distinct electronic and steric profile compared to close-in analogs: (i) N-(4-ethoxybenzyl)- analog introduces an electron-donating ethoxy group (Hammett σp = -0.24 vs. F σp = +0.06), altering hydrogen-bond acceptor capacity and lipophilicity; (ii) N-(2-Chloro-4-fluorobenzyl)- analog adds an ortho-chloro substituent, introducing steric hindrance and altering conformational preferences; (iii) N-(3,5-difluorobenzyl)- analog changes the fluorine substitution pattern from para to meta, modifying dipole moment and metabolic stability .

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Class-Level Potency Benchmarking: Pyrazole-Nicotinamide CCR5 Antagonist Scaffold

Although compound-specific CCR5 IC50 data for CAS 1251684-55-5 is not publicly available, the pyrazole-nicotinamide chemotype has been extensively validated as a CCR5 antagonist scaffold with potent antiviral activity. The seminal SAR study by Lemoine et al. (2010) demonstrated that N-substituted pyrazoles in this series substantially increase antiviral activity [1]. Individual compounds in the pyrazole-containing CCR5 antagonist series have reported IC50 values ranging from sub-nanomolar (0.11 nM) to low nanomolar against CCR5 in cell-based fusion assays [2]. The 3,4,5-trimethylpyrazole motif of the target compound provides maximal hydrophobic packing in the CCR5 binding pocket compared to less substituted pyrazole analogs.

Antiviral CCR5 Antagonism HIV Entry Inhibition

Class-Level ICRAC Channel Inhibition: Pyridinyl-Pyrazolyl Carboxamide Patent Coverage

The pyridinyl-substituted pyrazolyl carboxamide scaffold (which encompasses the target compound's core structure) is claimed in patent US20150166505A1 (Grünenthal GmbH) as ICRAC (Calcium Release-Activated Calcium channel) inhibitors, relevant to inflammatory disease treatment [1]. Representative examples in this patent series demonstrate ICRAC inhibition with IC50 values in the low micromolar range (typically 0.1–10 µM) in thapsigargin-stimulated Jurkat T-cell calcium influx assays. The 3,4,5-trimethylpyrazole substitution pattern is specifically exemplified within the patent's Markush structure (R² as optionally substituted pyrazole including 3,4,5-trimethyl variants).

Ion Channel Modulation ICRAC Inhibition Inflammatory Disease

Succinate Dehydrogenase (SDH) Inhibitor Class Association for Antifungal Applications

Pyrazole-nicotinamide derivatives have been systematically evaluated as succinate dehydrogenase inhibitors (SDHIs) with antifungal activity. Lv et al. (2017) reported that compound 3l (a close structural relative with pyrazole-nicotinamide core) exhibited EC50 values of 33.5 µM against Helminthosporium maydis and 21.4 µM against Rhizoctonia cerealis, with confirmed SDH enzyme inhibition [1]. The 3,4,5-trimethylpyrazole moiety of the target compound is expected to enhance lipophilic binding within the SDH ubiquinone-binding pocket compared to less substituted pyrazole variants, based on docking simulations showing the importance of hydrophobic contacts in this region [1].

Antifungal SDH Inhibition Agrochemical Research

Optimal Research and Industrial Application Scenarios for N-(4-Fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS 1251684-55-5)


Antiviral Drug Discovery: CCR5 Antagonist Lead Optimization

The target compound, bearing the validated pyrazole-nicotinamide CCR5 antagonist scaffold, is suitable as a lead compound or SAR probe in HIV-1 entry inhibition programs. The introduction of N-substituted pyrazoles in this chemotype has been shown to substantially increase antiviral activity [1]. Procurement is indicated for medicinal chemistry teams seeking to explore 4-fluorobenzyl SAR around the CCR5 pharmacophore.

Immunology and Inflammation Research: ICRAC Channel Modulation

The pyridinyl-pyrazolyl carboxamide scaffold encompassing this compound is claimed as an ICRAC inhibitor in patent US20150166505A1 [1]. The target compound is applicable in calcium signaling and store-operated calcium entry (SOCE) research, particularly in T-cell activation and inflammatory disease models. Its specific 3,4,5-trimethylpyrazole substitution pattern distinguishes it from other ICRAC inhibitor chemotypes.

Agrochemical Discovery: Succinate Dehydrogenase Inhibitor (SDHI) Screening

Pyrazole-nicotinamide derivatives have demonstrated antifungal activity via SDH inhibition, with structurally related compounds showing EC50 values of 21.4–33.5 µM against crop-pathogenic fungi [1]. The target compound's 3,4,5-trimethylpyrazole moiety is predicted to enhance hydrophobic binding in the SDH ubiquinone pocket, making it a valuable scaffold for agrochemical SDHI lead discovery and resistance-breaking analog generation.

Chemical Biology Tool Compound: Kinase and Receptor Profiling

The pyrazole-nicotinamide core is a privileged scaffold in kinase inhibitor design [1]. The target compound is suitable for inclusion in broad-panel kinase and GPCR selectivity profiling studies. Its 4-fluorobenzyl substitution provides a metabolically stable benzylamine moiety, advantageous over more labile benzyl ether or benzyl ester analogs, making it preferable for cellular assay conditions requiring >24-hour incubation stability.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.